molecular formula C9H10N2O2 B8487866 N-(5-acetylpyridin-3-yl)acetamide

N-(5-acetylpyridin-3-yl)acetamide

Cat. No.: B8487866
M. Wt: 178.19 g/mol
InChI Key: RVORCYWPONINIP-UHFFFAOYSA-N
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Description

N-(5-Acetylpyridin-3-yl)acetamide is a pyridine-derived acetamide compound characterized by an acetyl group at the 5-position of the pyridine ring and an acetamide substituent at the 3-position. This structure places it within a broader class of N-(pyridin-X-yl)acetamide derivatives, which are studied for their diverse physicochemical properties and biological activities.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

N-(5-acetylpyridin-3-yl)acetamide

InChI

InChI=1S/C9H10N2O2/c1-6(12)8-3-9(5-10-4-8)11-7(2)13/h3-5H,1-2H3,(H,11,13)

InChI Key

RVORCYWPONINIP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CN=C1)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyridine-Based Acetamides

Pyridine-acetamide derivatives vary significantly in substituent placement and functional groups, influencing their reactivity and applications. Key analogs include:

Compound Name Substituents Key Properties/Activities Reference
N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)pyridin-3-yl)acetamide 4-OH, 5-trimethylsilyl ethynyl Enhanced lipophilicity; potential for click chemistry
N-(2-Hydroxypyridin-3-yl)acetamide 2-OH, 3-acetamide Hydrogen-bonding capacity; crystallinity
2-(3-Cyanophenyl)-N-(pyridin-3-yl)acetamide (5RGZ) 3-cyanophenyl, pyridin-3-yl SARS-CoV-2 Mpro inhibition (binding affinity: -22 kcal/mol)
N-(5-Methylthiophen-2-yl)-N’-pyridin-3-ylurea (5RH0) Thiophene, urea linker Lateral pocket binding to HIS163 in SARS-CoV-2 Mpro

Key Observations :

  • Substituent Position : The 3-position acetamide in N-(5-acetylpyridin-3-yl)acetamide aligns with compounds like 5RGZ and 5RH0, which exhibit strong enzyme-binding interactions due to the pyridine ring's orientation .
  • Electron-Withdrawing Groups: The acetyl group at the 5-position may enhance electron density modulation, similar to the 3-cyanophenyl group in 5RGZ, which improves binding affinity .
  • Crystallinity: Meta-substitution (e.g., 3-CH3 in trichloro-acetamides) influences crystal packing and lattice parameters, suggesting this compound may form stable monoclinic or triclinic systems .
Heterocyclic Acetamides

Compounds with non-pyridine heterocycles highlight the role of the core aromatic system:

Compound Name Core Structure Activities Reference
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone FPR2 agonist (calcium mobilization in neutrophils)
N-[5-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-pentyl]acetamide Pyrrole Antioxidant, anti-inflammatory (from Fusarium)
N-(2-{[(2Z)-2-benzylidenehydrazinyl]carbonyl}-5-nitronaphtho[2,1-b]furan-1-yl)acetamide Naphthofuran Antibacterial (synthesized via Schiff base formation)

Key Observations :

  • Pyridine vs. Pyridazinone: Pyridazinone-based acetamides (e.g., FPR2 agonists) show higher receptor specificity compared to pyridine derivatives, likely due to additional hydrogen-bonding sites .
  • Natural vs. Synthetic : Pyrrole-based acetamides from natural sources (e.g., Fusarium) exhibit antioxidant activity, whereas synthetic pyridine analogs are tailored for targeted enzyme inhibition .

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